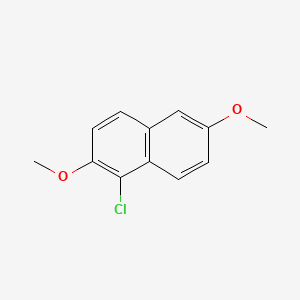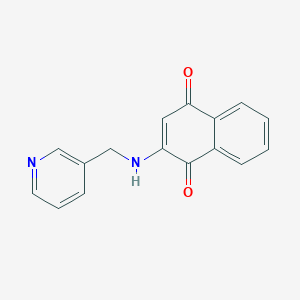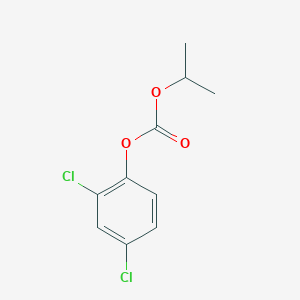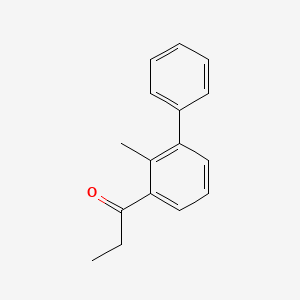
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol is a synthetic organic compound that belongs to the class of piperidine and indole derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperidine Ring: Starting with a benzyl halide and piperidine, a nucleophilic substitution reaction can be used to form the benzylpiperidine intermediate.
Indole Synthesis: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Coupling Reaction: The benzylpiperidine intermediate can be coupled with the indole derivative using a suitable coupling reagent such as a Grignard reagent or organolithium compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to the alcohol.
Substitution: The benzyl group and the indole ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly the central nervous system.
Medicine: Investigated for potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol would depend on its specific interactions with molecular targets. These could include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperidin-1-yl)-1-(5-hydroxy-1H-indol-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol may have unique pharmacological properties due to the specific combination of the piperidine and indole rings, as well as the presence of the methoxy group, which can influence its interaction with biological targets.
Properties
CAS No. |
375359-84-5 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-1-(5-methoxy-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C23H28N2O2/c1-27-19-7-8-22-20(14-19)21(15-24-22)23(26)16-25-11-9-18(10-12-25)13-17-5-3-2-4-6-17/h2-8,14-15,18,23-24,26H,9-13,16H2,1H3 |
InChI Key |
VPJGYORAHWGDBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN3CCC(CC3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-thiazolidine](/img/structure/B14156651.png)

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)

![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)



![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)

